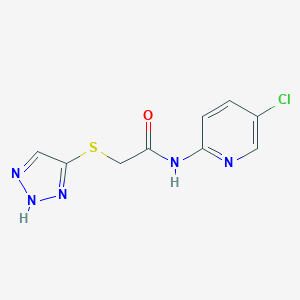
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, also known as CT10, is a chemical compound that has been widely studied for its potential therapeutic applications. CT10 is a member of the triazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may exert its effects by inhibiting enzymes involved in cell proliferation and migration. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells.
In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential therapeutic applications. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit activity against cancer cells and antibiotic-resistant bacteria, which makes it a promising candidate for further research.
However, one limitation of using N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its potential toxicity. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further research is needed to determine the optimal concentration of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide for therapeutic use.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One area of research could be to further explore its potential therapeutic applications in cancer treatment. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in animal models to determine its efficacy and toxicity.
Another area of research could be to explore the mechanisms of action of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. This could involve studying the enzymes and pathways that are affected by N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide, as well as identifying potential targets for drug development.
Finally, further research could be done to explore the potential applications of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in the treatment of infectious diseases. This could involve testing N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide against a wider range of bacteria and fungi, as well as exploring its potential synergistic effects with other antimicrobial agents.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridine thionyl chloride. This intermediate is then reacted with sodium azide to form 5-chloro-2-pyridine azide. The azide is then reduced with triphenylphosphine to form 5-chloro-2-pyridine amine. This amine is then reacted with 1H-1,2,3-triazole-5-thiol to form N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit a range of potential therapeutic applications. One area of research has been in the treatment of cancer. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to inhibit the migration and invasion of cancer cells.
Another area of research has been in the treatment of infectious diseases. N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. This includes activity against antibiotic-resistant strains of bacteria.
Propriétés
Nom du produit |
N-(5-chloro-2-pyridinyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C9H8ClN5OS |
Poids moléculaire |
269.71 g/mol |
Nom IUPAC |
N-(5-chloropyridin-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C9H8ClN5OS/c10-6-1-2-7(11-3-6)13-8(16)5-17-9-4-12-15-14-9/h1-4H,5H2,(H,11,13,16)(H,12,14,15) |
Clé InChI |
HWRGYNQRLSAOEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
SMILES canonique |
C1=CC(=NC=C1Cl)NC(=O)CSC2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249341.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249348.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249352.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-[(2-hydroxy-5-methoxyphenyl)carbamothioyl]-4-iodobenzamide](/img/structure/B249358.png)

![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)